molecular formula C20H33NO7 B1668257 Candoxatrilat CAS No. 123122-54-3

Candoxatrilat

Cat. No.: B1668257
CAS No.: 123122-54-3
M. Wt: 399.5 g/mol
InChI Key: ACZWIDANLCXHBM-PCKAHOCUSA-N
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Description

Candoxatrilat is a potent inhibitor of neutral endopeptidase (neprilysin), an enzyme that degrades and inactivates a number of bioactive peptides. It is the active form of the prodrug candoxatril, which is used in the treatment of chronic heart failure . The chemical formula of this compound is C20H33NO7, and it is classified as a dicarboxylic acid monoamide .

Chemical Reactions Analysis

Candoxatrilat undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Candoxatrilat has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Candoxatrilat is unique in its potent inhibition of neutral endopeptidase. Similar compounds include:

This compound stands out due to its specific chemical structure and the resulting pharmacological properties that make it effective in the treatment of chronic heart failure .

Properties

CAS No.

123122-54-3

Molecular Formula

C20H33NO7

Molecular Weight

399.5 g/mol

IUPAC Name

4-[[1-[(2S)-2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H33NO7/c1-27-10-11-28-13-15(18(24)25)12-20(8-2-3-9-20)19(26)21-16-6-4-14(5-7-16)17(22)23/h14-16H,2-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14?,15-,16?/m0/s1

InChI Key

ACZWIDANLCXHBM-PCKAHOCUSA-N

Isomeric SMILES

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

Canonical SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)O

Appearance

Solid powder

123122-54-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-((2-carboxy-3-(2-methoxyethoxy)propyl)-1-cyclopentanecarbonylamino)-1-cyclohexanecarboxylic acid
candoxatrilat
candoxatrilat, 4(S)-cis isomer
U 73967
UK 69578
UK 73967
UK-69,578
UK-69578
UK-73,967
UK-73967

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Candoxatrilat
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